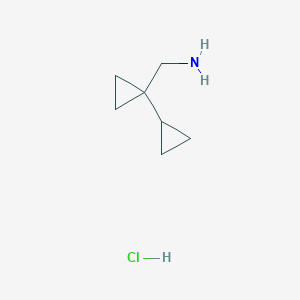

(1-Cyclopropylcyclopropyl)methanamine hydrochloride

Description

(1-Cyclopropylcyclopropyl)methanamine hydrochloride is a bicyclic cyclopropane derivative featuring two cyclopropyl rings attached to a methanamine backbone, stabilized as a hydrochloride salt. This compound is of interest in organic synthesis and pharmaceutical research due to its unique steric and electronic properties. The cyclopropyl groups confer significant ring strain, which can influence reactivity and interactions in biological systems.

A scalable synthesis route for this compound was reported by Kozhushkov et al. (2011), involving [2+1] cyclopropanation strategies and subsequent amine functionalization . The method emphasizes efficiency and adaptability for industrial applications, achieving high yields under optimized conditions. The compound’s structural rigidity makes it a promising building block for drug discovery, particularly in targeting receptors sensitive to conformational constraints.

Properties

IUPAC Name |

(1-cyclopropylcyclopropyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c8-5-7(3-4-7)6-1-2-6;/h6H,1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHWOGAATFTNQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CC2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423027-90-0 | |

| Record name | (1-cyclopropylcyclopropyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary targets of (1-Cyclopropylcyclopropyl)methanamine hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles.

Mode of Action

In such an environment, methenamine is hydrolyzed to formaldehyde, which is highly bactericidal

Biochemical Pathways

Given its potential similarity to methenamine, it may be involved in pathways related to bacterial metabolism, but this is speculative and requires further investigation.

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined.

Result of Action

The molecular and cellular effects of (1-Cyclopropylcyclopropyl)methanamine hydrochloride’s action are currently unknown. As research progresses, we can expect to gain a better understanding of these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1-Cyclopropylcyclopropyl)methanamine hydrochloride. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. .

Biochemical Analysis

Biochemical Properties

(1-Cyclopropylcyclopropyl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The cyclopropyl groups in the compound provide a constrained aliphatic system, which can influence its reactivity and interactions. For instance, the compound may interact with cytochrome P450 enzymes, which are known for their role in oxidative metabolism. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further interact with other biomolecules, such as glutathione, to form conjugates.

Cellular Effects

The effects of (1-Cyclopropylcyclopropyl)methanamine hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the interaction of (1-Cyclopropylcyclopropyl)methanamine hydrochloride with cytochrome P450 enzymes can lead to changes in the levels of metabolites, which can impact cellular metabolism. Additionally, the compound’s interaction with signaling pathways can alter gene expression, leading to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of (1-Cyclopropylcyclopropyl)methanamine hydrochloride involves its binding interactions with biomolecules. The cyclopropyl groups in the compound can undergo oxidation, leading to the formation of reactive intermediates. These intermediates can bind to enzymes, either inhibiting or activating them. For instance, the compound’s interaction with cytochrome P450 enzymes can result in enzyme inhibition, affecting the metabolism of other substrates. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-Cyclopropylcyclopropyl)methanamine hydrochloride can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation, leading to the formation of by-products that may have different biological activities. Long-term exposure to the compound in in vitro or in vivo studies can result in changes in cellular function, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of (1-Cyclopropylcyclopropyl)methanamine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At high doses, the compound can exhibit toxic or adverse effects. For instance, high doses of the compound can lead to the formation of reactive intermediates that can cause cellular damage. Threshold effects have been observed, where the compound exhibits different biological activities at different concentration levels.

Metabolic Pathways

(1-Cyclopropylcyclopropyl)methanamine hydrochloride is involved in various metabolic pathways. The compound can undergo oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites and glutathione conjugates. These metabolic pathways can influence the compound’s biological activity and its effects on cellular function. The interaction with enzymes and cofactors in these pathways can also affect metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of (1-Cyclopropylcyclopropyl)methanamine hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, which can affect its localization and accumulation within cells. Additionally, the binding of the compound to proteins can influence its distribution within tissues, affecting its biological activity.

Subcellular Localization

The subcellular localization of (1-Cyclopropylcyclopropyl)methanamine hydrochloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the compound may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes. This localization can influence the compound’s activity and its effects on cellular function.

Biological Activity

(1-Cyclopropylcyclopropyl)methanamine hydrochloride is an intriguing compound due to its unique structural features, particularly the presence of two cyclopropane rings. This article delves into the biological activity of this compound, presenting a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound is characterized by its dual cyclopropane structure, which may confer distinct biological properties compared to its analogs. The structural formula can be represented as follows:

- Chemical Formula : CHClN

- CAS Number : 1423027-90-0

Potential Antidepressant Properties

Research indicates that (1-Cyclopropylcyclopropyl)methanamine hydrochloride exhibits potential antidepressant activity. Its structural similarity to cyclopropylamine, a known antidepressant, suggests that it may interact with neurotransmitter systems involved in mood regulation. The dual cyclopropane rings could enhance its binding affinity to specific receptors compared to simpler analogs like cyclopropylamine.

The biological activity of (1-Cyclopropylcyclopropyl)methanamine hydrochloride is primarily mediated through its interaction with neurotransmitter receptors. The proposed mechanisms include:

- Inhibition of Reuptake : Similar to other antidepressants, it may inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft.

- Modulation of Receptor Activity : It may act as a partial agonist or antagonist at various receptor sites, influencing downstream signaling pathways and gene expression related to mood and anxiety disorders.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique biological profile of (1-Cyclopropylcyclopropyl)methanamine hydrochloride relative to other cyclopropane derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| (1-Cyclopropylcyclopropyl)methanamine HCl | Two cyclopropane rings | Potential antidepressant |

| Cyclopropylamine | One cyclopropane ring | Antidepressant properties |

| N,N-Dimethylcyclopropylamine | Dimethylated amine | Neurotransmitter modulation |

| Cyclobutylmethanamine | Cyclobutane ring | Different pharmacological profile |

Synthesis and Pharmacological Evaluation

A study conducted on the synthesis of (1-Cyclopropylcyclopropyl)methanamine hydrochloride demonstrated its effective production through a multi-step synthesis process. The compound was evaluated for its pharmacological properties in animal models, showing promise as a candidate for treating depressive disorders .

In Vivo Studies

In vivo studies have indicated that administration of (1-Cyclopropylcyclopropyl)methanamine hydrochloride leads to significant behavioral changes in rodent models subjected to stress-induced depression tests. These findings suggest that the compound may exert a protective effect against stress-related behavioral changes, further supporting its potential as an antidepressant .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Physicochemical Properties

- Solubility :

- Stability :

Table 2: Hazard Profiles of Selected Compounds

- The 3-chlorophenyl derivative () poses acute toxicity risks, while the target compound’s safety data remain understudied but suggest lower acute hazards based on structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.